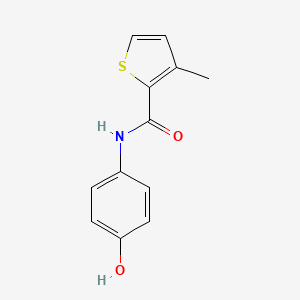

N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide

Descripción general

Descripción

N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions

Mecanismo De Acción

Target of Action

N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide, a synthetic retinoid derivative, has been investigated for potential use in the treatment of various diseases . It is known to target several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

The interaction of this compound with its targets results in significant changes. It inhibits cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A . It induces apoptosis in both estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines .

Biochemical Pathways

This compound affects multiple biochemical pathways. It is reported to induce cytotoxicity by multiple mechanisms, including p53- and caspase-independent apoptosis and/or non-apoptotic mechanisms independent of classic retinoid receptors . The generation of reactive oxygen species (ROS) is also associated with its cytotoxicity .

Pharmacokinetics

It is known that it selectively accumulates in certain tissues, such as breast tissue, which may contribute to its effectiveness against certain types of cancer .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It causes ceramide, a wax-like substance, to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been found to accumulate preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer

Análisis Bioquímico

Biochemical Properties

N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme dihydroceramide Δ4-desaturase 1, where this compound acts as an inhibitor. This inhibition affects the enzymatic activity, leading to alterations in the biosynthesis of ceramides, which are crucial components of cell membranes .

Additionally, this compound has been observed to interact with reactive oxygen species, influencing oxidative stress pathways. This interaction can modulate the activity of antioxidant enzymes, thereby impacting cellular redox balance .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating the activity of reactive oxygen species, this compound can affect gene expression and cellular metabolism .

In certain cell types, this compound has been found to induce apoptosis, a programmed cell death process. This effect is mediated through the activation of specific signaling pathways that lead to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of dihydroceramide Δ4-desaturase 1, inhibiting its enzymatic activity. This binding interaction disrupts the normal biosynthesis of ceramides, leading to alterations in cell membrane composition and function .

Furthermore, this compound can generate reactive oxygen species, which in turn modulate the activity of various signaling pathways. This modulation can result in changes in gene expression, enzyme activity, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as the modulation of oxidative stress and inflammation. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydroceramide Δ4-desaturase 1, influencing the biosynthesis of ceramides. Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of antioxidant enzymes and reactive oxygen species .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it can interact with biomolecules and exert its activity. This localization is crucial for the compound’s function, as it ensures that this compound reaches its intended targets within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide typically involves the reaction of 3-methylthiophene-2-carboxylic acid with 4-aminophenol. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

One of the primary applications of N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide is in the development of anticancer agents. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, modifications to the thiophene ring and the introduction of hydroxyl groups have been shown to enhance cytotoxicity against breast cancer cells, making this compound a candidate for further investigation in oncology .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit protein disulfide isomerase (PDI), which is implicated in cancer progression and other diseases. The presence of the hydroxyl group on the phenyl ring is crucial for this inhibitory activity, suggesting that structural optimization could lead to more potent inhibitors .

Catalytic Applications

Catalytic Reactions

this compound can serve as a catalyst or a ligand in various organic reactions. Its ability to stabilize transition states makes it suitable for facilitating reactions such as N-methyl amidation of carboxylic acids. Studies have demonstrated that this compound can enhance reaction yields significantly when used in catalytic processes .

Material Science

Polymeric Materials

In material science, derivatives of this compound are being explored for their potential use in polymer synthesis. The thiophene moiety contributes to electrical conductivity and thermal stability, making these materials suitable for applications in organic electronics and photovoltaic devices .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of synthesized analogs of this compound on MCF-7 breast cancer cells. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further drug development .

Case Study 2: Catalytic Efficiency

In another study focusing on catalytic applications, researchers utilized this compound as a ligand in palladium-catalyzed cross-coupling reactions. The compound significantly improved reaction rates and yields compared to traditional ligands, showcasing its effectiveness in organic synthesis .

Summary Table of Applications

Comparación Con Compuestos Similares

Similar Compounds

N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

N-(4-hydroxyphenyl)retinamide: Investigated for its anticancer properties.

3-(4-hydroxyphenyl)propanoic acid: Known for its antioxidant properties.

Uniqueness

N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.

Actividad Biológica

N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-methylthiophene-2-carboxylic acid with 4-hydroxyaniline. The reaction conditions often include the use of coupling agents or solvents that facilitate the formation of the amide bond.

2.1 Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown selective activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| A | MCF-7 | 3.1 | High |

| B | HCT116 | 4.8 | Moderate |

| C | A549 | 5.0 | Low |

In these studies, the mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation, suggesting that modifications to the thiophene structure can enhance anticancer efficacy .

2.2 Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds with similar structures have shown pronounced antioxidant activity in various assays, such as DPPH and FRAP assays. These compounds exhibited the ability to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage.

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH IC50 (µM) | FRAP (µM FeSO4) |

|---|---|---|

| A | 25 | 30 |

| B | 20 | 28 |

| C | 35 | 32 |

This antioxidant activity may contribute to their anticancer effects by mitigating oxidative stress in tumor cells .

2.3 Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Table 3: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µM |

| Escherichia coli | 16 µM |

| Pseudomonas aeruginosa | 32 µM |

These findings suggest that structural modifications can lead to enhanced antimicrobial properties, which are essential in combating resistant strains .

Case Study 1: In Vitro Evaluation

A study conducted on a series of thiophene derivatives, including this compound, highlighted its potential in inhibiting cancer cell proliferation in vitro. The results indicated that specific substitutions on the thiophene ring significantly affected biological activity, emphasizing the importance of structural optimization.

Case Study 2: In Vivo Studies

In vivo studies are necessary to further assess the pharmacokinetics and therapeutic efficacy of this compound. Initial results from animal models suggest promising anticancer effects; however, additional research is required to evaluate safety profiles and optimal dosing regimens.

Propiedades

IUPAC Name |

N-(4-hydroxyphenyl)-3-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-6-7-16-11(8)12(15)13-9-2-4-10(14)5-3-9/h2-7,14H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUSEOHBIDMEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.